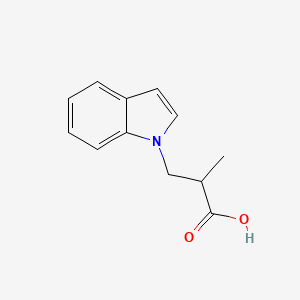

3-(1H-Indol-1-yl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-Indol-1-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale catalytic processes. For example, the Buchwald-Hartwig amination is a widely used method for the synthesis of indole derivatives on an industrial scale . This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Indol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can yield indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

One of the significant applications of 3-(1H-Indol-1-yl)-2-methylpropanoic acid is in the development of antibacterial agents. Research has shown that derivatives of indole compounds exhibit potent antibacterial activity against various strains, including drug-resistant bacteria. For instance, studies on tris(1H-indol-3-yl)methylium salts demonstrated high efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .

Mechanism of Action

The antibacterial mechanism is believed to involve disruption of bacterial membrane integrity. Compounds similar to this compound have been shown to affect membrane function, leading to cell lysis and death of pathogenic bacteria . This property makes it a candidate for further development into therapeutic agents aimed at combating antibiotic resistance.

Agricultural Applications

Agrochemicals

Indole derivatives, including this compound, are also being explored for their potential as agrochemicals. The structural features of indoles allow them to act as plant growth regulators and pesticides. Research indicates that certain indole derivatives can enhance plant growth and resistance to pests, thereby improving crop yields .

Case Study: Plant Growth Promotion

In a controlled study, the application of indole derivatives resulted in increased biomass and improved resistance to biotic stress in crops. The specific effects varied with different concentrations, highlighting the need for further research to optimize formulations for agricultural use.

Materials Science

Functional Materials

The unique properties of this compound lend themselves to applications in materials science, particularly in the development of functional materials such as sensors and organic electronics. The compound's ability to form stable complexes with metals opens avenues for its use in electronic devices where charge transport is critical .

Synthesis and Characterization

Recent advancements in synthesis methods have allowed for the efficient production of this compound with high purity and yield. Techniques such as microflow technology have been employed to enhance reaction conditions, leading to better reproducibility and scalability of production .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(1H-Indol-1-yl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to specific receptors and enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

3-(1H-Indol-1-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its propanoic acid side chain differentiates it from other indole derivatives, potentially leading to distinct pharmacological properties .

Biologische Aktivität

3-(1H-Indol-1-yl)-2-methylpropanoic acid, a compound with notable structural features, has drawn attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features an indole moiety that is known for its diverse biological activities. The indole structure contributes significantly to the compound's ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of various indole derivatives against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.5 |

| This compound | Escherichia coli | 8 |

| This compound | Klebsiella pneumoniae | 2 |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against drug-resistant strains such as MRSA. The study also noted that the compound's activity was comparable to or exceeded that of established antibiotics like levofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A recent study demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells, showing a preferential suppression compared to non-tumor fibroblast cells. The following table presents the antiproliferative effects observed:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 10 |

| This compound | HeLa (cervical cancer) | 15 |

The results indicate a promising anticancer profile, with potential mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interactions with specific molecular targets. Research suggests that indole derivatives may modulate signaling pathways involved in cell proliferation and apoptosis. Notably, compounds similar to this one have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of indole derivatives:

- Antibacterial Efficacy : A study involving a series of indole derivatives showed that those with longer carbon chains exhibited enhanced antibacterial activity against resistant strains, suggesting structure-activity relationships that merit further exploration .

- Cancer Treatment : In vivo studies have indicated that certain indole derivatives can significantly reduce tumor growth in models of colorectal cancer, highlighting their potential as therapeutic agents in oncology .

Eigenschaften

IUPAC Name |

3-indol-1-yl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRQCALDRRWTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.